Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate
Description
Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate is a polyhydrogenated pyrrolidine derivative with a fused cyclopentane ring system. The hydroxy and ester functional groups at positions 3 and 6, respectively, contribute to its reactivity and stereochemical diversity.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)9-6-3-4-8(12)7(6)5-11-9/h6-9,11-12H,2-5H2,1H3 |
InChI Key |
GRXQOJCSUYVLMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2CN1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the pyrrole ring through a series of condensation reactions. The hydroxyl and carboxylate groups are then introduced via selective oxidation and esterification reactions, respectively. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or ethers.
Scientific Research Applications
Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Findings :
- The domino reaction in achieves moderate yields (46%) but requires precise control of stereochemistry.
- Commercial analogs like the tert-butyl-protected derivative () prioritize high purity (≥97%), likely due to their use as intermediates in pharmaceutical synthesis.
Stereochemical and Functional Group Variations
Key Findings :
- The tert-butyl derivative () exhibits a higher molecular weight (301.34 g/mol) due to the bulky protective group, which enhances stability but may reduce solubility.
- The hydrochloride salt () likely improves bioavailability compared to the free base form of the target compound.
Physicochemical Properties
Key Findings :
- The target compound’s lower TPSA (~60 Ų) may favor passive diffusion in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
